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Compound of Interest

Compound Name: Eudragit L 30D

Cat. No.: B1584308 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

Eudragit® L 30 D-55 coated formulations. The information is designed to address common

stability and processing issues encountered during experimental work.

Frequently Asked Questions (FAQs)
1. What is Eudragit® L 30 D-55 and what is its primary application?

Eudragit® L 30 D-55 is an aqueous dispersion of an anionic copolymer based on methacrylic

acid and ethyl acrylate in a 1:1 ratio.[1][2] It is primarily used as a functional coating for solid

dosage forms, such as tablets and pellets, to achieve delayed or enteric release.[3] The coating

is resistant to gastric fluid (acidic pH) and dissolves at a pH of 5.5 and above, allowing for

targeted drug release in the upper intestine.[3][4]

2. What are the recommended storage conditions for Eudragit® L 30 D-55 dispersion?

The dispersion should be stored at controlled room temperature, between 8 °C and 25 °C. It is

crucial to protect it from freezing, as this can damage the polymer dispersion. Once a container

is opened, it should be tightly resealed to prevent contamination and used within a few weeks.

[2]

3. Why is a plasticizer necessary in Eudragit® L 30 D-55 formulations?
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Eudragit® L 30 D-55 films are inherently brittle in their dry state.[5][6] Plasticizers are added to

the coating formulation to increase the flexibility and elasticity of the film, preventing cracks and

ensuring the integrity of the coating during handling, storage, and transit through the

gastrointestinal tract. Triethyl citrate (TEC) is a commonly used and effective plasticizer for

Eudragit® L 30 D-55.[5]

4. Can moisture affect the stability of the coating?

Yes, moisture can act as a plasticizer for Eudragit® L films.[5][6] While this can be beneficial in

some processing steps like the compression of coated pellets, uncontrolled moisture uptake

during storage can negatively impact the coating's mechanical properties and potentially lead

to premature drug release or degradation of moisture-sensitive active pharmaceutical

ingredients (APIs).[5]

5. How can I assess the compatibility of my API with Eudragit® L 30 D-55?

Drug-excipient compatibility studies are essential. Techniques like Differential Scanning

Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR) are commonly used.

DSC can detect changes in the melting point or the appearance of new peaks, indicating an

interaction. FTIR can identify changes in the characteristic peaks of the drug or polymer,

suggesting a chemical interaction.[7][8]

Troubleshooting Guides
Issue 1: Film Cracking and Brittleness
Q: My Eudragit® L 30 D-55 coated tablets/pellets are showing cracks in the film upon drying or

during stability studies. What could be the cause and how can I fix it?

A: Film cracking is a common issue and is primarily due to the inherent brittleness of the

polymer.

Insufficient Plasticizer: The most likely cause is an inadequate concentration of plasticizer.

The plasticizer reduces the minimum film formation temperature (MFT) and increases the

flexibility of the polymer chains.
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Solution: Increase the concentration of the plasticizer, such as Triethyl Citrate (TEC). A

typical starting concentration is 10-20% w/w based on the dry polymer weight. Conduct a

design of experiments (DoE) to optimize the plasticizer level for your specific formulation.

[9][10]

Inappropriate Drying Conditions: Overly aggressive drying (too high temperature or airflow)

can cause rapid water evaporation, leading to stress in the film and subsequent cracking.

Solution: Optimize the drying process. Lower the inlet air temperature and/or reduce the

airflow rate in the fluid bed coater to allow for a more gradual film formation.

High Pigment Concentration: High concentrations of pigments or other solid particles in the

coating suspension can disrupt the film structure and make it more prone to cracking.

Solution: Reduce the concentration of solid components or select a grade with a smaller

particle size. Ensure uniform dispersion of all solid components in the coating suspension.

Issue 2: Tackiness and Agglomeration of Coated Dosage
Forms
Q: During the coating process, my pellets/tablets are sticking together, leading to

agglomeration. What causes this tackiness and how can I prevent it?

A: Tackiness during the coating process is often related to the formulation and processing

parameters.

Inadequate Anti-tacking Agent: Anti-tacking agents, like talc or glyceryl monostearate, are

crucial to prevent coated surfaces from sticking to each other.

Solution: Increase the concentration of the anti-tacking agent in your formulation. A

common starting point for talc is 30-50% w/w based on the dry polymer weight.[2]

Excessive Spray Rate: A spray rate that is too high can lead to overwetting of the

tablet/pellet bed, causing tackiness.

Solution: Reduce the spray rate of the coating suspension to allow for adequate drying

between spray applications.
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Low Bed Temperature: If the product bed temperature is too low, the evaporation of water

from the coating dispersion will be slow, leading to a tacky surface.

Solution: Increase the inlet air temperature to achieve the recommended product bed

temperature for Eudragit® L 30 D-55 coating, which is typically in the range of 28-35°C.[7]

High Plasticizer Concentration: While necessary for flexibility, excessive plasticizer can lower

the glass transition temperature (Tg) of the polymer film too much, making it soft and tacky at

processing temperatures.

Solution: Optimize the plasticizer concentration. Use the lowest effective concentration

that provides the desired film flexibility without causing tackiness.

Issue 3: Premature Drug Release in Acidic Media
Q: My enteric-coated formulation is failing the dissolution test by releasing more than 10% of

the drug in the acidic stage (0.1 N HCl). What are the potential reasons for this failure?

A: Premature drug release indicates a compromised enteric coating.

Insufficient Coating Thickness: The coating layer may be too thin to provide adequate

protection in the acidic environment.

Solution: Increase the coating weight gain on your tablets or pellets. A higher polymer load

will result in a thicker and more robust enteric layer.

Film Cracks or Defects: As discussed in "Issue 1," cracks or other imperfections in the

coating will create channels for the acidic medium to penetrate and dissolve the drug.

Solution: Address the root cause of the film defects, which is often related to plasticizer

concentration and drying conditions.

Interaction between Drug and Polymer: Some basic drugs can interact with the acidic

carboxyl groups of Eudragit® L 30 D-55, which can affect the integrity of the coating.

Solution: Consider applying a seal coat or barrier layer of a non-functional polymer like

HPMC between the drug-containing core and the Eudragit® L 30 D-55 layer. This will

prevent direct contact and potential interaction.[4]
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Improper Neutralization of the Polymer: If the Eudragit® L 30 D-55 dispersion is partially

neutralized to a higher pH before coating, its resistance to acid can be diminished.

Solution: Ensure that the pH of the coating dispersion is not inadvertently raised during

formulation.

Quantitative Data
Table 1: Typical Fluid Bed Coater Parameters for Eudragit® L 30 D-55 Enteric Coating of

Pellets

Parameter Recommended Range

Inlet Air Temperature 35 - 45 °C[7]

Product Temperature 28 - 35 °C[7]

Exhaust Air Temperature 25 - 34 °C[7]

Atomization Air Pressure 0.8 - 3.5 Bar[7]

Spray Rate 2 - 8 g/min [7]

Wurster Height 2.5 - 5.0 cm[7]

Table 2: Effect of Triethyl Citrate (TEC) Concentration on the Mechanical Properties of

Eudragit® L 30 D-55 Films (Illustrative)

TEC Concentration (% w/w
of dry polymer)

Tensile Strength (MPa) Elongation at Break (%)

0% High Very Low (<5%)

10% Moderate Moderate (50-100%)

20% Lower High (>150%)[9]

30% Low Very High (>200%)
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Note: The values in this table are illustrative and can vary depending on the specific

experimental conditions, film preparation method, and testing parameters.

Experimental Protocols
Protocol 1: Assessment of Drug-Excipient Compatibility
using DSC and FTIR
Objective: To evaluate the potential physical and chemical interactions between the Active

Pharmaceutical Ingredient (API) and Eudragit® L 30 D-55.

A. Differential Scanning Calorimetry (DSC)

Sample Preparation:

Accurately weigh 3-5 mg of the individual samples (API, Eudragit® L 30 D-55) and a 1:1

physical mixture of API and Eudragit® L 30 D-55 into standard aluminum DSC pans.

Seal the pans hermetically. An empty sealed pan should be used as a reference.

Instrument Setup:

Set the DSC instrument to heat the samples at a constant rate, typically 10 °C/min.

The temperature range should cover the melting points of the individual components and

any potential degradation temperatures (e.g., 30 °C to 300 °C).

Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

Data Analysis:

Record the thermograms for the API, Eudragit® L 30 D-55, and the physical mixture.

Compare the thermogram of the physical mixture with those of the individual components.

Interpretation: The absence of new peaks, a significant shift in the melting peak of the API,

or the disappearance of the API's melting peak in the mixture suggests good compatibility.

The appearance of new endothermic or exothermic peaks may indicate an interaction.[7]
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B. Fourier Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

Prepare pellets of the individual samples (API, Eudragit® L 30 D-55) and a 1:1 physical

mixture by mixing with potassium bromide (KBr) in a ratio of approximately 1:100

(sample:KBr).

Compress the mixture into a thin, transparent pellet using a hydraulic press.

Instrument Setup:

Record the FTIR spectra for each sample over a suitable wavenumber range, typically

4000 to 400 cm⁻¹.

Data Analysis:

Compare the spectrum of the physical mixture with the spectra of the individual

components.

Interpretation: If the spectrum of the physical mixture is a simple superposition of the

spectra of the individual components, it indicates no chemical interaction. The appearance

of new peaks, the disappearance of characteristic peaks, or a significant shift in the

position or shape of peaks suggests a chemical interaction between the drug and the

polymer.[8]

Protocol 2: USP Dissolution Test for Enteric-Coated
Formulations
Objective: To evaluate the acid resistance and subsequent drug release of Eudragit® L 30 D-55

coated dosage forms.

Apparatus: USP Dissolution Apparatus 1 (Basket) or 2 (Paddle), as specified for the product.

Acid Stage (Simulated Gastric Fluid):

Medium: 750 mL of 0.1 N Hydrochloric Acid (HCl).
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Temperature: 37 ± 0.5 °C.

Procedure:

Place one dosage unit in each vessel and operate the apparatus for 2 hours.

At the end of 2 hours, withdraw a sample of the medium for analysis. The amount of

dissolved API should not exceed 10% of the labeled amount.

Buffer Stage (Simulated Intestinal Fluid):

Medium: Add 250 mL of 0.20 M tribasic sodium phosphate to the vessel. Adjust the pH to

6.8 ± 0.05 with 2 N HCl or 2 N NaOH if necessary. The final volume is 1000 mL.

Temperature: 37 ± 0.5 °C.

Procedure:

Continue the dissolution test for the time specified in the product monograph (typically

45 minutes).

Withdraw samples at predetermined time points and analyze for the amount of

dissolved API.

Acceptance Criteria: The percentage of the labeled amount of API dissolved at each time

point should comply with the specifications in the product monograph.
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Caption: A logical workflow for troubleshooting film cracking issues.

Troubleshooting Workflow for Tackiness and
Agglomerationdot

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1584308?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tackiness/Agglomeration
Observed

Is Anti-tacking Agent
Concentration Adequate?

Increase Anti-tacking
Agent Concentration

No

Is Spray Rate
Too High?

Yes

Problem Resolved

Reduce Spray Rate

Yes

Is Product Bed
Temperature Too Low?

No

Increase Inlet Air
Temperature

Yes

No

Click to download full resolution via product page

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1584308?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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